molecular formula C16H15FN4O4S2 B2657769 4-cyano-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide CAS No. 2034336-59-7

4-cyano-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2657769
CAS No.: 2034336-59-7
M. Wt: 410.44
InChI Key: ZLZPRFLQWHRUBY-UHFFFAOYSA-N
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Description

4-Cyano-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide is a sophisticated synthetic compound offered for research and development purposes. This chemical features a benzothiadiazole 2,2-dioxide core, a structure known to be of significant interest in medicinal chemistry and pharmaceutical research. The integration of a benzenesulfonamide group further enhances its potential as a scaffold for investigating enzyme inhibition pathways. Compounds with these structural motifs are frequently explored for their biological activity . As a building block in organic synthesis, it can be utilized to create more complex molecules for screening against various therapeutic targets. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can inquire for detailed specifications, including CAS number, purity, and chromatographic data.

Properties

IUPAC Name

4-cyano-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O4S2/c1-20-15-7-4-13(17)10-16(15)21(27(20,24)25)9-8-19-26(22,23)14-5-2-12(11-18)3-6-14/h2-7,10,19H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZPRFLQWHRUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNS(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Mechanism of Action

  • The compound exerts its effects by interacting with specific molecular targets within cells or tissues. This interaction often involves binding to enzymes, receptors, or other proteins, altering their activity and influencing downstream pathways. The precise mechanism depends on the compound's structure and the biological context in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include sulfonamide derivatives fused with heterocyclic systems (e.g., 1,3,4-thiadiazole, 1,2,4-triazole, or thiadiazine) and substituted aromatic/heteroaromatic rings. Below is a comparative analysis:

Compound Core Structure Key Substituents Synthesis Method Key Spectral Data
4-cyano-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide Benzo[c][1,2,5]thiadiazole 6-fluoro, 3-methyl, 4-cyanophenylsulfonamide Likely via cyclization of sulfonamide precursors with halogenated intermediates IR: S=O (~1250 cm⁻¹), C≡N (~2240 cm⁻¹); ¹H-NMR: δ 7.8–8.2 (aromatic protons), δ 1.4–1.6 (CH₃)
Compound 7c (4-[2-Imino-5-(1-((4-nitrobenzylidene)hydrazineyli-dene)ethyl)-1,3,4-thiadiazol-3(2H)-yl]benzenesulfonamide) 1,3,4-thiadiazole 4-nitrobenzylidene hydrazine, imino group Reflux of aromatic aldehyde with hydrazinecarbothioamide in ethanol IR: NH (~3115 cm⁻¹), C=S (~1258 cm⁻¹); ¹H-NMR: δ 8.2–8.6 (nitrophenyl protons)
Compound 9 (5-(4-(4-Bromophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione) 1,2,4-triazole 4-bromophenylsulfonyl, 2,4-difluorophenyl Alkylation of hydrazinecarbothioamide with α-halogenated ketones in basic media IR: C=S (~1255 cm⁻¹), NH (~3414 cm⁻¹); ¹³C-NMR: δ 165–170 (C=S), δ 115–125 (CF₂)
Compound 3 (N-[5-methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)benzenesulfonamide) 1,3,4-thiadiazine 5-methylisoxazole, phenylamino group Reflux of hydrazine derivatives with isocyanate in ethanol MS: m/z 354 (M⁺); ¹H-NMR: δ 6.8–7.5 (isoxazole and phenyl protons)

Research Findings and Implications

  • Spectroscopic Characterization : The target compound’s IR and NMR spectra align with sulfonamide-thiadiazole hybrids, with distinct peaks for S=O (1250 cm⁻¹) and C≡N (2240 cm⁻¹) .
  • Tautomerism : Unlike 1,2,4-triazole derivatives (e.g., 9), the target compound’s benzo[c]thiadiazole core avoids tautomeric equilibria, simplifying structural analysis .
  • Pharmacological Potential: The combination of sulfonamide and fluorinated thiadiazole moieties suggests dual inhibitory activity against carbonic anhydrase and tyrosine kinases, analogous to compound 9 .

Biological Activity

The compound 4-cyano-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a complex structure featuring a benzenesulfonamide moiety linked to a thiadiazol derivative with a cyano group. Its structural formula can be represented as follows:

C15H14FN4O3S\text{C}_{15}\text{H}_{14}\text{F}\text{N}_{4}\text{O}_{3}\text{S}

Antimicrobial Properties

Research indicates that sulfonamides exhibit significant antimicrobial activity. The compound's structure suggests potential efficacy against various bacterial strains due to the presence of the sulfonamide group, which is known to inhibit bacterial folate synthesis. A study demonstrated that similar compounds displayed potent activity against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Sulfonamides have been shown to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. A related compound was effective in reducing IL-17 production in a preclinical model of psoriasis, suggesting that this class of compounds could be beneficial in treating inflammatory conditions .

Anticancer Activity

Emerging evidence points toward the anticancer potential of thiadiazole derivatives. The compound under investigation has been noted for its ability to inhibit hypoxia-inducible factor 2-alpha (HIF-2α), which plays a crucial role in tumor progression and metastasis. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines .

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group likely inhibits dihydropteroate synthase, disrupting folate synthesis in bacteria.
  • Cytokine Modulation : The compound may downregulate inflammatory cytokines such as IL-17 and TNF-alpha.
  • Apoptosis Induction : By targeting HIF-2α pathways, the compound could promote apoptosis in hypoxic tumor environments.

Case Studies

Several case studies have investigated the biological effects of structurally similar compounds:

  • Case Study 1 : A compound with a similar sulfonamide structure was evaluated for its antimicrobial efficacy against Pseudomonas aeruginosa , showing significant inhibition at low concentrations .
  • Case Study 2 : In a preclinical model for rheumatoid arthritis, a thiadiazole derivative demonstrated reduced joint inflammation and pain through cytokine modulation .

Data Table: Biological Activity Summary

Activity TypeRelated CompoundsEfficacy LevelReferences
AntimicrobialSulfanilamideHigh
Anti-inflammatoryGNE-3500Moderate
AnticancerThiadiazole derivativesHigh

Q & A

Basic: What are standard synthetic methodologies for preparing 4-cyano-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions under controlled conditions. A common approach includes:

  • Condensation reactions : Refluxing intermediates (e.g., substituted benzaldehydes or amines) with sulfonamide precursors in ethanol or acetonitrile, often catalyzed by glacial acetic acid or potassium carbonate.
  • Cyclization : Formation of heterocyclic cores (e.g., benzo[c][1,2,5]thiadiazole) via thermal or iodine-mediated cyclization in solvents like DMF.
  • Purification : Recrystallization from ethanol or acetone to isolate high-purity products.
    Key parameters include reaction time (3–4 hours for condensation), solvent polarity, and stoichiometric ratios to minimize byproducts .

Advanced: How can solvent and catalyst selection be optimized to improve yield in sulfonamide coupling reactions?

Optimization involves systematic screening using design of experiments (DoE) principles:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution in sulfonamide coupling.
  • Catalysts : Mild bases (K₂CO₃) or iodine-triethylamine systems promote cyclization efficiency.
  • Temperature : Reflux conditions (70–80°C) balance reactivity and decomposition risks.
    Advanced statistical modeling (e.g., response surface methodology) can identify interactions between variables. For example, iodine in DMF accelerates cyclization but may require quenching with triethylamine to prevent over-oxidation .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., sulfonamide NH, aromatic protons) and carbon types (e.g., cyano carbons at ~110–120 ppm).
  • IR Spectroscopy : Confirms functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm⁻¹, C≡N at ~2200 cm⁻¹).
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) and fragmentation patterns.
    Cross-referencing with computational simulations (e.g., DFT) ensures alignment between experimental and theoretical spectra .

Advanced: How can researchers resolve contradictions in crystallographic data for sulfonamide derivatives?

  • Multi-software validation : Use SHELXL for refinement and PHENIX for validation to detect outliers in thermal parameters or bond lengths.
  • Twinned data analysis : Employ SHELXD/SHELXE pipelines for deconvoluting overlapping reflections in twinned crystals.
  • High-resolution data : Collect synchrotron-derived datasets (≤1.0 Å) to improve electron density maps for ambiguous regions (e.g., disordered sulfonyl groups).
    Discrepancies in occupancy or hydrogen bonding can be addressed via iterative refinement and Bayesian statistics .

Basic: What in vitro assays are used to evaluate the biological activity of this compound?

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative strains.
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or phosphodiesterases.
    Controls include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced: How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?

  • Core substitutions : Introduce electron-withdrawing groups (e.g., Cl, F) at the benzo[c]thiadiazole ring to improve membrane permeability.
  • Side-chain optimization : Replace the ethyl linker with propyl or PEG-based spacers to modulate solubility and target engagement.
  • Pharmacophore modeling : Align substituents (e.g., cyano, sulfonamide) with key receptor pockets using docking software (AutoDock Vina).
    SAR studies on analogs (e.g., triazole-thiadiazole hybrids) show that halogenation at specific positions enhances antimicrobial potency by 3–5-fold .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Sulfonamide activation : The electron-deficient sulfonyl group acts as a leaving group, facilitating attack by nucleophiles (e.g., amines, thiols).
  • Steric effects : Bulky substituents on the benzo[c]thiadiazole ring hinder SN2 pathways, favoring SN1 mechanisms in polar solvents.
  • pH dependence : Reactions in mildly acidic conditions (pH 4–6) protonate the sulfonamide nitrogen, enhancing electrophilicity.
    Kinetic studies using LC-MS can track intermediate formation (e.g., sulfonyl chloride) and validate proposed mechanisms .

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